Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide
Description
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide (CAS: 926280-83-3) is a potassium trifluoroborate (KTFB) salt featuring a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group. This compound is widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its enhanced stability compared to boronic acids . Its molecular formula is C₉H₁₄BF₃KN₂O₂, with a molecular weight of 283.13 g/mol (exact mass: 283.06) . The Boc group serves as a protective moiety for the amine functionality, making the compound valuable in peptide synthesis and medicinal chemistry intermediates .
Properties
IUPAC Name |
potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BF3NO2.K/c1-7(2,3)15-6(14)13-8(4-5-8)9(10,11)12;/h4-5H2,1-3H3,(H,13,14);/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDXAYQBFPGMLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1(CC1)NC(=O)OC(C)(C)C)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BF3KNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide, with CAS number 2542181-79-1, is an organoboron compound notable for its potential applications in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant case studies.
The molecular formula of this compound is C₈H₁₄BF₃KNO₂, with a molecular weight of 263.11 g/mol. The compound features a trifluoroborate moiety, which enhances its reactivity and selectivity in various chemical transformations.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄BF₃KNO₂ |
| Molecular Weight | 263.11 g/mol |
| CAS Number | 2542181-79-1 |
The biological activity of potassium trifluoroborate compounds generally revolves around their ability to participate in nucleophilic substitution reactions. The boron atom in the trifluoroborate group acts as a Lewis acid, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This property is particularly useful in the synthesis of biologically active molecules, including pharmaceuticals.
Key Mechanisms:
- Nucleophilic Reactivity : The trifluoroborate moiety enhances the nucleophilicity of the compound, allowing it to react with electrophiles effectively.
- Stability : Potassium salts of organotrifluoroborates are known for their stability and ease of handling compared to traditional boronic acids, which can be hydrolyzed easily.
Applications in Drug Development
This compound has shown promise in various synthetic pathways relevant to drug discovery:
- Suzuki-Miyaura Cross-Coupling Reactions : This compound can be utilized in cross-coupling reactions to form complex organic molecules that are often precursors to pharmaceutical agents .
- Synthesis of Amino Acids and Peptides : Its ability to facilitate amine coupling reactions has implications for synthesizing amino acid derivatives and peptide-based therapeutics.
Case Studies
Several studies have demonstrated the efficacy of potassium trifluoroborate compounds in biological contexts:
- Study on Anticancer Activity : A recent investigation reported that derivatives of trifluoroborate compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to their ability to disrupt cellular signaling pathways essential for cancer cell survival .
- Antimicrobial Properties : Research has indicated that organoboron compounds can possess antimicrobial properties, making them potential candidates for developing new antibiotics. Their unique structure allows them to interact with bacterial cell walls effectively .
- Neuroprotective Effects : Another study highlighted the neuroprotective effects of boron-containing compounds, suggesting that they could mitigate oxidative stress in neuronal cells, which is crucial for treating neurodegenerative diseases .
Scientific Research Applications
Applications in Organic Synthesis
Potassium;trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide has several notable applications in organic synthesis:
Suzuki-Miyaura Cross-Coupling Reactions
This compound is utilized in cross-coupling reactions, enabling the formation of complex organic molecules that serve as precursors for pharmaceuticals. The ability to couple aryl and alkenyl halides with boron reagents has broad implications in drug discovery and development.
Synthesis of Amino Acids and Peptides
The compound facilitates amine coupling reactions, which are essential for synthesizing amino acid derivatives and peptide-based therapeutics. This application is particularly relevant in the development of biologically active compounds.
Anticancer Activity
Research has shown that derivatives of potassium trifluoroborate compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism involves disruption of cellular signaling pathways critical for cancer cell survival, highlighting its potential as an anticancer agent .
Antimicrobial Properties
Studies indicate that organoboron compounds possess antimicrobial properties, making them candidates for developing new antibiotics. Their unique structure allows effective interaction with bacterial cell walls, suggesting a novel approach to combating antibiotic resistance .
Neuroprotective Effects
Investigations into the neuroprotective effects of boron-containing compounds suggest they can mitigate oxidative stress in neuronal cells. This property is crucial for treating neurodegenerative diseases, indicating a promising avenue for therapeutic development .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Potassium Trifluoroborates
Structural Analysis
The table below highlights key structural differences between the target compound and analogous KTFB salts:
Key Observations :
- Potassium trifluoro(5-oxohexyl)boranuide (CAS 329976-78-5) contains a ketone group, rendering it reactive toward nucleophiles but less stable under acidic conditions compared to the Boc-protected amine in the target compound .
- Potassium trifluoro({4'-methoxybiphenyl})boranuide (CAS 2641239-09-8) features an aromatic system with electron-donating methoxy groups, improving stability in photochemical applications or OLED synthesis .
Physicochemical Properties
Notes:
- The target compound’s Boc group enhances solubility in organic solvents like dichloromethane or THF, whereas biphenyl-containing analogs (e.g., CAS 2641239-09-8) may prefer aromatic solvents .
- All compounds require moisture-free storage, but the biphenyl derivative additionally demands protection from ignition sources due to its aromatic structure .
Reactivity in Cross-Coupling Reactions
- Target Compound : The cyclopropane-Boc-amine motif is ideal for synthesizing constrained peptides or bioactive molecules. Its trifluoroborate group enables efficient palladium-catalyzed couplings without prior hydrolysis .
- Potassium trifluoro(5-oxohexyl)boranuide : The ketone group allows post-coupling oxidation or reduction, but its aliphatic chain may limit conjugation efficiency compared to aromatic systems .
- Potassium trifluoro({4'-methoxybiphenyl})boranuide : The methoxy group directs electrophilic substitution, making it useful in synthesizing liquid crystals or OLED intermediates .
Stability
- Potassium trifluoroborates generally exhibit superior hydrolytic stability over boronic acids. The target compound ’s Boc group further stabilizes the amine against degradation, whereas the piperazinyl derivative (CAS N/A) may show pH-dependent reactivity due to its basic nitrogen .
Preparation Methods
Cyclopropanation via Allylic Alcohol and gem-Dizinc Carbenoid Intermediate
The diastereoselective synthesis of cyclopropyl trifluoroborates from allylic alcohols represents a robust method for constructing stereodefined cyclopropane rings. In this approach, a Boc-protected allylic amine is treated with a gem-dizinc carbenoid to induce cyclopropanation (Scheme 1). The reaction proceeds via a concerted [2+1] cycloaddition mechanism, where the carbenoid inserts into the carbon-carbon double bond of the allylic alcohol. Subsequent zinc-boron exchange with trimethyl borate introduces the boron moiety, and treatment with potassium hydrogen fluoride (KHF₂) yields the trifluoroborate salt.
Key conditions include:
- Reagents : gem-dizinc carbenoid (1.2 equiv), trimethyl borate (1.5 equiv), KHF₂ (3.0 equiv).
- Catalyst : None required for cyclopropanation; Pd(OAc)₂ (3 mol%) facilitates cross-coupling in downstream steps.
- Solvent System : Tetrahydrofuran (THF)/H₂O (4:1 v/v).
- Yield : 58–63% over three steps.
This method excels in stereocontrol, producing 1,2,3-syn-cis-substituted cyclopropanes with >95% diastereomeric excess. However, the requirement for Boc-protected allylic amines as starting materials adds synthetic overhead.
Palladium-Catalyzed Cyclopropanation of Alkenylboronic Acids
Alkenylboronic acids serve as precursors for cyclopropyltrifluoroborates under palladium-catalyzed conditions. The Boc-protected amino group is introduced prior to cyclopropanation by functionalizing the alkenylboronic acid with a Boc-protected amine substituent (Scheme 2). Reaction with diazomethane (CH₂N₂) in the presence of Pd(OAc)₂ (2 mol%) induces cyclopropanation via a metallocarbene intermediate. Subsequent treatment with KHF₂ (3.0 equiv) in acetone affords the trifluoroborate salt.
Critical parameters:
- Reagents : CH₂N₂ (2.0 equiv), Pd(OAc)₂ (2 mol%), KHF₂ (3.0 equiv).
- Solvent : Dichloromethane (DCM) for cyclopropanation; acetone for trifluoroborate formation.
- Yield : 70–75% after purification.
This route benefits from commercial availability of alkenylboronic acids but requires careful handling of diazomethane. Scalability is limited by the explosive nature of CH₂N₂.
Transmetalation from Cyclopropyl Grignard Reagents
Cyclopropyl Grignard reagents, prepared from cyclopropyl bromide and magnesium, undergo transmetalation with trimethyl borate to form boronate intermediates (Scheme 3). For the target compound, the cyclopropyl bromide must first be functionalized with a Boc-protected amino group via nucleophilic substitution. The Grignard reagent reacts with trimethyl borate at −78°C, followed by KHF₂ treatment to yield the trifluoroborate.
Optimized conditions:
- Reagents : n-Butyllithium (1.5 equiv), trimethyl borate (1.2 equiv), KHF₂ (4.5 equiv).
- Solvent : THF at −78°C for Grignard formation; acetone for trifluoroborate precipitation.
- Yield : 85–90% for boronate formation; 94% after KHF₂ treatment.
This method offers high yields and scalability but demands anhydrous conditions and low-temperature operations. Functionalizing cyclopropyl bromide with a Boc group requires additional steps, impacting overall efficiency.
One-Pot Synthesis via Hydroboration and Boc Protection
Hydroboration of Boc-protected propargyl amines with 9-borabicyclo[3.3.1]nonane (9-BBN) generates cyclopropylborane intermediates (Scheme 4). Subsequent oxidation with hydrogen peroxide and treatment with KHF₂ yields the trifluoroborate. The Boc group is introduced prior to hydroboration by reacting propargyl amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Key steps:
- Reagents : 9-BBN (1.1 equiv), Boc₂O (1.2 equiv), KHF₂ (3.0 equiv).
- Catalyst : None for hydroboration; NaOH (0.1 M) for Boc protection.
- Yield : 65–70% over two steps.
This approach is modular but suffers from moderate yields due to competing side reactions during hydroboration.
Comparative Analysis of Synthetic Methods
Functionalization and Downstream Applications
The Boc-protected amino group in potassium trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide enables diverse post-synthetic modifications. Deprotection with trifluoroacetic acid (TFA) reveals a primary amine, which can undergo alkylation or acylation. The trifluoroborate moiety participates in Suzuki-Miyaura cross-coupling reactions with aryl halides under Pd catalysis, enabling access to cyclopropyl-containing biaryl architectures.
Q & A
Q. What are the standard synthetic routes for potassium trifluoro-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]boranuide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or cross-coupling reactions. A typical route involves reacting a cyclopropane-containing boronic acid derivative with potassium fluoride in tetrahydrofuran (THF) at room temperature. Optimization includes controlling stoichiometric ratios (e.g., 1:1.2 molar ratio of boronic acid to KF) and using continuous flow chemistry to enhance reproducibility and yield . Purity (≥95%) is achieved via crystallization or column chromatography .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to identify the cyclopropyl and tert-butoxycarbonylamino groups. X-ray crystallography (if single crystals are obtainable) resolves stereochemistry, while LC-MS (ESI+) verifies molecular weight (e.g., m/z ~300–350 g/mol range). Cross-reference with IR spectroscopy for B-F stretching bands (~1350–1450 cm⁻¹) .
Q. What are its primary applications in organic synthesis?
- Methodological Answer : The compound acts as a stable organoboron reagent in Suzuki-Miyaura cross-couplings , enabling C-C bond formation. For example, coupling with aryl halides (e.g., 4-bromotoluene) using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C yields biaryl derivatives. Its cyclopropyl group enhances steric control in stereoselective syntheses .
Advanced Research Questions
Q. How does the cyclopropyl substituent influence reactivity in cross-coupling reactions compared to linear analogs?
- Methodological Answer : The cyclopropane ring introduces angle strain and electronic effects , altering transmetallation kinetics. For example, in Pd-catalyzed reactions, steric hindrance from the cyclopropyl group reduces side reactions (e.g., β-hydride elimination). Compare turnover frequencies (TOFs) via kinetic studies: cyclopropyl derivatives may show 20–30% lower TOFs than non-strained analogs but higher selectivity .
Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst choice. Systematic Design of Experiments (DoE) can isolate variables:
- Screen solvents (e.g., DMF vs. THF) and bases (K₃PO₄ vs. Cs₂CO₃).
- Use DFT calculations to model transition states and identify electronic bottlenecks.
- Validate with in situ ¹⁹F NMR to track boron intermediate stability .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies :
- Thermal Stability : TGA/DSC analysis (e.g., 25–150°C at 10°C/min) to detect decomposition above 100°C.
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor via HPLC for degradation products (e.g., boronic acid formation at pH < 4) .
Key Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the tert-butoxycarbonylamino group in stabilizing intermediates during transmetallation.
- Biological Screening : Explore anticancer activity via in vitro assays (e.g., IC₅₀ against HeLa cells), leveraging structural analogs from .
- Computational Modeling : Develop QSPR models to predict reactivity in novel reaction systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
